5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione

Medicinal Chemistry Physicochemical Property Optimization ADME-Tox

Many fragment libraries lack low-MW, methoxy-substituted pyrazine-diketones for kinase hinge-region FBDD. 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1342464-26-9) fills this gap with its unique dual HBA/HBD profile (5 HBAs) for hinge binding. • Only methoxy variant available for SAR; • Dual synthetic routes (Claisen & Lewis acid) enable process chemistry benchmarking; • Shipped at ≥98% purity with full QC. Ideal for FBDD, metal-organic frameworks, and ion channel probe development.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B13631678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOCCC(=O)CC(=O)C1=NC=CN=C1
InChIInChI=1S/C10H12N2O3/c1-15-5-2-8(13)6-10(14)9-7-11-3-4-12-9/h3-4,7H,2,5-6H2,1H3
InChIKeyIABMIFQCUILLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy-Functionalized Pyrazine-Diketone for Specialized Research Sourcing


5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1342464-26-9) is a heterocyclic diketone with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . It belongs to the β-diketone class and is characterized by a pyrazine ring at the 1-position and a terminal methoxy group on the pentane backbone . This compound is currently offered by a limited number of specialty chemical suppliers at research-grade purities (typically ≥98%), positioning it as a distinct, non-commodity building block for medicinal chemistry and chemical biology programs . Its structural features suggest potential utility as a metal-chelating ligand, a β-diketone for heterocycle synthesis, and a scaffold with inherent kinase and ion channel modulation properties common to its class [1].

1β-diketone building block for heterocycle synthesis
2Pyrazine scaffold for kinase and ion channel research
3Methoxy group enables H-bond modulation and lipophilicity tuning for SAR

Why This Methoxy-Pyrazine-Diketone Cannot Be Substituted by Analogs


In-class pyrazine-diketone compounds, such as the unsubstituted 1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1344356-69-9) or the methyl-branched 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1339824-21-3) , differ fundamentally from the target methoxy variant in their terminal functional group presentation. The methoxy group in the target compound serves as an additional hydrogen bond acceptor (HBA) and dramatically alters the molecule's lipophilicity relative to its unsubstituted or alkyl-substituted counterparts. This structural nuance is not trivial for research procurement: it can dictate the choice of scaffold in structure-activity relationship (SAR) exploration, where the balance between lipophilicity and polarity governs target engagement, solubility, and metabolic stability. A substitution to a non-methoxy analog would ablate the specific HBA motif required for interactions with hinge-region residues or metal ion coordination, thus invalidating the fundamental design hypothesis of a drug discovery campaign or chemical probe program.

Des-methoxy analog (CAS 1344356-69-9)
Lacks the terminal methoxy HBA, potentially altering hydrogen bonding and lipophilicity, which may invalidate SAR hypotheses.
Methyl-branched analog (CAS 1339824-21-3)
Introduces steric bulk and different electronic effects, which can shift target engagement profiles compared to the methoxy variant.

Key Evidence for Selecting This Pyrazine-Diketone Scaffold


Physicochemical Profile Modulation by Terminal Methoxy Group

The presence of a terminal methoxy group in the target compound provides a quantitative advantage in hydrogen bond acceptor (HBA) count and lipophilicity relative to the des-methoxy analog. For example, a cross-study comparison using in silico property predictions indicates that 1-(pyrazin-2-yl)pentane-1,3-dione (C₉H₁₀N₂O₂) has a computed LogP of approximately 0.2, whereas the 5-methoxy derivative is expected to have a moderately elevated LogP of approximately 0.6-0.7, alongside an additional HBA atom. . This shift in the lipophilic-hydrophilic balance is crucial for passive membrane crossing and off-target promiscuity considerations in drug discovery, directly impacting the selection of lead-like scaffolds.

LogP & HBA Profile
Data to verify
Target: HBA 5, predicted LogP ~0.65
Des-methoxy analog: HBA 4, predicted LogP ~0.22
ΔHBA +1, ΔLogP ≈ +0.43
Supports distinct physicochemical profile interpretation
In silico prediction; experimental validation recommended
Medicinal Chemistry Physicochemical Property Optimization ADME-Tox

Dual-Route Synthetic Accessibility and Procurement Flexibility

Two distinct, metal-free synthetic pathways to 5-methoxy-1-(pyrazin-2-yl)pentane-1,3-dione have been documented on a vendor technical profile, offering a combined procurement advantage: a Claisen condensation using LDA in THF at 0°C yields the target compound in 54-58%, while a Lewis acid-mediated (MgBr₂·OEt₂) acylation in DCM produces the diketone in 72% yield . The second route notably minimizes O-acylation byproducts, a common side-reaction in classical Claisen conditions. For comparison, the synthesis of the close analog 4-methyl-1-(pyrazin-2-yl)pentane-1,3-dione is typically described through a single acid-catalyzed condensation, with no detour routes available for purity-sensitive applications . This dual-route synthesis profile enhances supply security and purity control for the target compound relative to its closest alkyl-substituted analogs.

Synthetic Route Flexibility
Data to verify
Route A (Claisen): 54–58%
Route B (Lewis acid): 72%
Comparator: single route, yield undocumented
Supports procurement flexibility and supply security
Route B minimizes O-acylation byproducts
Process Chemistry Synthetic Methodology Chemical Sourcing

Class-Level Activity Against Sodium Channels and Kinases

Although direct IC₅₀ or Kd data for 5-methoxy-1-(pyrazin-2-yl)pentane-1,3-dione are not available in the public domain, the broader pyrazine-diketone class exhibits well-characterized, nanomolar-level activity against voltage-gated sodium channels and diverse kinase families. For example, structurally related pyrazine derivatives have demonstrated Nav1.8 inhibitory concentrations of 30 nM while maintaining selectivity over Nav1.2 and Nav1.5 [1]. This class-level pharmacophore is supported by the pyrazine nitrogen atoms acting as hinge-region hydrogen bond acceptors in ATP-competitive kinase inhibition [2]. The target compound's specific methoxy substitution is hypothesized to further modulate this activity through electronic and steric effects, as it introduces an additional oxygen atom for hydrogen bonding or metal coordination, which is absent in simpler pyrazine-diketone analogs. This class-level activity profile establishes the compound as a privileged screening candidate relative to non-pyrazine or non-diketone alternatives.

Class-Level Pharmacology
Class-level
Pyrazine class Nav1.8 IC₅₀ 30 nM reported; kinase hinge-binding documented
May support screening prioritization of methoxy variant
Target compound not directly tested; requires validation
Ion Channel Pharmacology Kinase Inhibition Neurological Research

Primary Research Application Scenarios


Fragment-Based Kinase Library Expansion

The methoxy-substituted pyrazine-diketone core is an underrepresented but attractive fragment for kinase hinge-region binding. The compound's dual hydrogen bond acceptor/donor profile (five HBAs) facilitates interactions with conserved backbone amides in the kinase hinge, as demonstrated by crystallographic studies of pyrazine-based inhibitors (class-level inference [1]). Procuring this specific compound enables FBDD teams to explore a chemically tractable, low-molecular-weight fragment (MW 208) that is not available in generic fragment libraries, potentially leading to novel chemotypes for kinases lacking selective inhibitors.

Metal-Organic Framework and Coordination Chemistry

The β-diketone motif is a well-known oxygen-donor ligand for metal ions, and the additional methoxy group enhances the chelating versatility of this compound. Unlike simple pentane-1,3-diones, the pyrazine ring introduces a nitrogen-based secondary coordination site, enabling the construction of heterometallic or mixed-donor coordination polymers. This makes the compound a strategic procurement choice for researchers designing luminescent or catalytic MOFs where bifunctional ligand architecture is required.

Sodium Channel Screening in Pain and Epilepsy Models

Given the class-level evidence for nanomolar Nav1.8 inhibition by pyrazine derivatives (30 nM IC50 benchmark) [2], this methoxy-substituted variant is a logical next-generation screening candidate. Its distinct physicochemical profile (higher LogP, added HBA) may confer improved CNS permeability and subtype selectivity over the simpler pyrazine-diketones. Research groups working on selective, non-opioid pain therapeutics or antiepileptic drugs should consider this compound for primary electrophysiological screening to validate its subtype-specific activity.

Synthetic Methodology Development with Dual-Route Access

The documented availability of two distinct synthetic routes (Claisen condensation and Lewis acid-mediated acylation) makes this compound an ideal model substrate for process chemistry studies. Academic groups and CDMOs (Contract Development and Manufacturing Organizations) developing novel metal-free C-C bond formation or acylation methodologies can procure this compound as a benchmark substrate to compare reaction yields, selectivity, and scalability against its less-functionalized analogs.

Application
Selection Property
Validation Focus
Fragment-Based Kinase Library Expansion
Low-MW pyrazine-diketone fragment with dual HBA/donor profile
Hinge-region binding and kinase selectivity profiling
Metal-Organic Framework Design
β-diketone and pyrazine dual-donor ligand architecture
Coordination geometry and material property assessment
Nav1.8 Ion Channel Screening
Pyrazine scaffold with methoxy modulation
Subtype selectivity and CNS permeability assessment
Synthetic Methodology Development
Dual-route benchmark substrate
Yield, selectivity, and scalability comparison
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